N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 3-oxo-3,4-dihydropyrazine ring substituted with a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-6-16(10-14(13)2)25-9-8-23-20(21(25)27)29-12-19(26)24-17-11-15(22)5-7-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVURMVBUJDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20ClN3O3S
- Molecular Weight : 429.92 g/mol
- CAS Number : 932489-78-6
- IUPAC Name : this compound
Biological Activity
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Some studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways.
- Antimicrobial Research : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting its potential use as an antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance:
- A study on human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound. The mechanism was attributed to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro studies have shown effectiveness against several bacterial strains:
- Tests indicated inhibitory effects against Staphylococcus aureus and Escherichia coli, with determined minimum inhibitory concentration (MIC) values suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties . Preliminary findings suggest that it can modulate inflammatory pathways, which may offer therapeutic benefits for conditions characterized by inflammation:
- Some studies indicate that it interacts with specific molecular targets involved in inflammatory signaling pathways, potentially leading to reduced inflammation in various models .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Modulates inflammatory responses |
Anticancer Study
In a notable study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study concluded that the compound's ability to activate apoptotic pathways could be harnessed for therapeutic applications in oncology.
Antimicrobial Research
In antimicrobial research, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, indicating its potential as a novel antimicrobial agent suitable for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthesis methods, and inferred biological implications.
Structural Analogues and Substituent Effects
Key Observations:
- Lipophilicity: The 3,4-dimethylphenyl group on the dihydropyrazinone ring increases lipophilicity, which may improve membrane permeability relative to the sulfamoylphenyl group in 13a/b .
- Heterocyclic Core: The dihydropyrazinone core distinguishes the target from oxadiazole () or thienopyrimidinone () derivatives, which exhibit distinct conformational flexibility and hydrogen-bonding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
